![molecular formula C11H13ClN2 B2934807 [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287272-05-1](/img/structure/B2934807.png)
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of compounds known as hydrazines, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Wirkmechanismus
The mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Studies have shown that [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Furthermore, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine research. One area of interest is the development of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine-based therapies for cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine and its potential applications in other areas, such as antimicrobial therapy. Furthermore, studies are needed to evaluate the safety and toxicity of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in various animal models and human subjects. Overall, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
Synthesemethoden
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-amine, followed by the addition of hydrazine hydrate. Alternatively, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized by the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-one, followed by the addition of hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Furthermore, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-1-2-8(4-9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTFQFLFQXEJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)
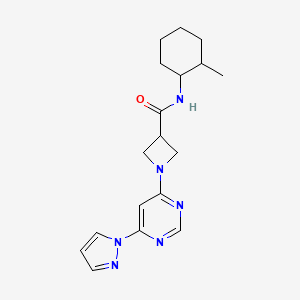
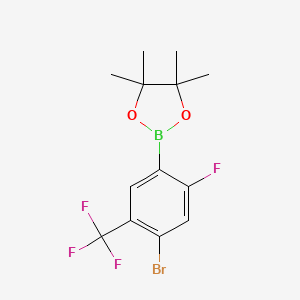


![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)

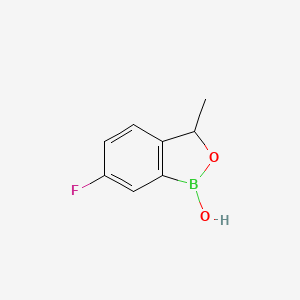
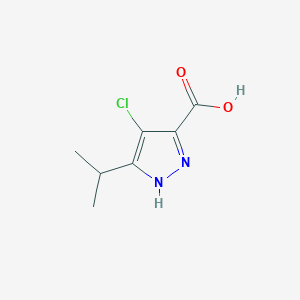
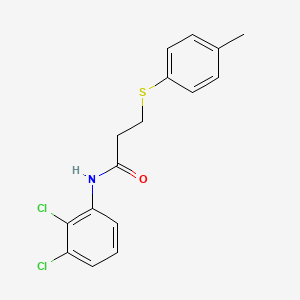
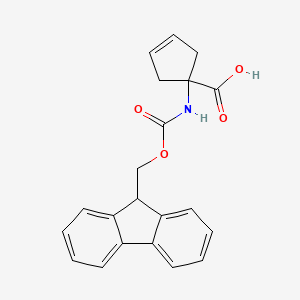
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)
![Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2934747.png)